(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one

Catalog No.
S539245
CAS No.
M.F
C21H18N4OS
M. Wt
374.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6...

Product Name

(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one

IUPAC Name

(15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one

Molecular Formula

C21H18N4OS

Molecular Weight

374.5 g/mol

InChI

InChI=1S/C21H18N4OS/c1-11-3-4-13(10-22-11)15-6-5-14-16(25-15)7-8-17-18(14)19-20(27-17)21(26)24-12(2)9-23-19/h3-8,10,12,23H,9H2,1-2H3,(H,24,26)/t12-/m1/s1

InChI Key

CMWRPDHVGMHLSZ-GFCCVEGCSA-N

SMILES

CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C

Solubility

Soluble in DMSO

Synonyms

PF-3644022; PF 3644022; PF3644022.

Canonical SMILES

CC1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C

Isomeric SMILES

C[C@@H]1CNC2=C(C(=O)N1)SC3=C2C4=C(C=C3)N=C(C=C4)C5=CN=C(C=C5)C

Description

The exact mass of the compound (10R)-10-methyl-3-(6-methylpyridin-3-yl)-9,10,11,12-tetrahydro-8H-[1,4]diazepino[5',6':4,5]thieno[3,2-f]quinolin-8-one is 374.1201 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Kinase Inhibition: The compound possesses a heterocyclic ring system, which is a common structural feature found in many kinase inhibitors . Kinases are enzymes involved in various cellular processes, and their inhibition can be a strategy for developing drugs for different diseases.
  • Antitumor Activity: The thieno[3,2-f]quinolin-8-one core structure present in the compound is found in some known antitumor agents . This suggests the compound could be investigated for potential antitumor properties.

The compound (15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one is a complex organic molecule characterized by its intricate tetracyclic structure. The presence of multiple heteroatoms, including nitrogen and sulfur, contributes to its unique chemical properties. The compound features a methyl group at the 15th position and a 6-methylpyridine substituent at the 5th position, which are significant for its biological activity.

The chemical reactivity of this compound is influenced by its functional groups and ring structure. Key reactions may include:

  • Nucleophilic substitutions at nitrogen or sulfur sites.
  • Electrophilic aromatic substitutions due to the presence of the pyridine ring.
  • Reduction reactions, particularly involving the carbonyl group at the 13th position.

These reactions can lead to derivatives with modified biological activities or improved pharmacokinetic properties.

Research indicates that (15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one exhibits significant biological activity as an inhibitor of MAP kinase-activated protein kinase 2 (MK2) . This kinase plays a crucial role in various signaling pathways related to inflammation and stress responses, making the compound a potential therapeutic candidate for inflammatory diseases.

The synthesis of this compound can be achieved through several methods:

  • Multi-step organic synthesis involving cyclization reactions to construct the tetracyclic framework.
  • Functional group modifications to introduce the methylpyridine substituent and other necessary groups.
  • Use of protecting groups during synthesis to ensure selective reactions at specific sites.

Detailed synthetic pathways may vary based on starting materials and desired yield.

Several compounds share structural similarities with (15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one:

Compound NameStructural FeaturesBiological Activity
PF-3644022Benzothiophene derivativeMK2 inhibitor
Compound ATetracyclic structure with nitrogenAnti-inflammatory
Compound BSimilar heterocyclic structureAnticancer

Uniqueness

The uniqueness of (15R)-15-methyl-5-(6-methylpyridin-3-yl)-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one lies in its specific arrangement of nitrogen and sulfur atoms within a tetracyclic framework combined with a methylpyridine moiety. This configuration enhances its selectivity and potency as an MK2 inhibitor compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

374.12013238 g/mol

Monoisotopic Mass

374.12013238 g/mol

Heavy Atom Count

27

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

PF-3644022

Dates

Modify: 2023-08-15
1: Song H, Fang X, Wen M, Yu F, Gao K, Sun C, Wang Z. Role of MK2 signaling pathway in the chronic compression of cervical spinal cord. Am J Transl Res. 2015 Nov 15;7(11):2355-63. eCollection 2015. PubMed PMID: 26807183; PubMed Central PMCID: PMC4697715.
2: Mourey RJ, Burnette BL, Brustkern SJ, Daniels JS, Hirsch JL, Hood WF, Meyers MJ, Mnich SJ, Pierce BS, Saabye MJ, Schindler JF, South SA, Webb EG, Zhang J, Anderson DR. A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation. J Pharmacol Exp Ther. 2010 Jun;333(3):797-807. doi: 10.1124/jpet.110.166173. Epub 2010 Mar 17. PubMed PMID: 20237073.

Explore Compound Types